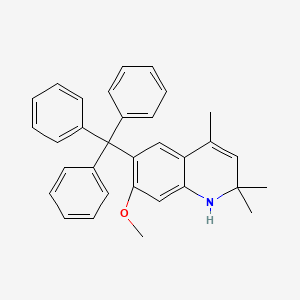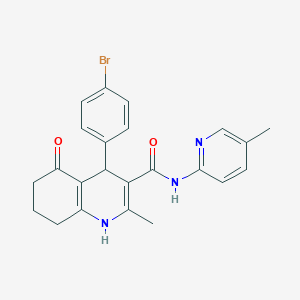![molecular formula C14H25N2O5S+ B11643940 2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium](/img/structure/B11643940.png)
2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[5-(DIMETHYLSULFAMOYL)FURAN-2-CARBONYLOXY]ETHYL}DIETHYLMETHYLAZANIUM is a complex organic compound with a unique structure that includes a furan ring, a sulfonamide group, and a quaternary ammonium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[5-(DIMETHYLSULFAMOYL)FURAN-2-CARBONYLOXY]ETHYL}DIETHYLMETHYLAZANIUM typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the furan derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Quaternization: The final step involves the quaternization of the nitrogen atom using an alkyl halide, such as methyl iodide, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2-[5-(DIMETHYLSULFAMOYL)FURAN-2-CARBONYLOXY]ETHYL}DIETHYLMETHYLAZANIUM is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, {2-[5-(DIMETHYLSULFAMOYL)FURAN-2-CARBONYLOXY]ETHYL}DIETHYLMETHYLAZANIUM is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is explored for its potential use in materials science. Its unique properties may be harnessed for the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of {2-[5-(DIMETHYLSULFAMOYL)FURAN-2-CARBONYLOXY]ETHYL}DIETHYLMETHYLAZANIUM involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the quaternary ammonium ion can interact with negatively charged regions on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- {2-[5-(METHYLSULFAMOYL)FURAN-2-CARBONYLOXY]ETHYL}DIETHYLMETHYLAZANIUM
- {2-[5-(DIMETHYLSULFAMOYL)THIOPHEN-2-CARBONYLOXY]ETHYL}DIETHYLMETHYLAZANIUM
- {2-[5-(DIMETHYLSULFAMOYL)PYRIDINE-2-CARBONYLOXY]ETHYL}DIETHYLMETHYLAZANIUM
Uniqueness
The uniqueness of {2-[5-(DIMETHYLSULFAMOYL)FURAN-2-CARBONYLOXY]ETHYL}DIETHYLMETHYLAZANIUM lies in its specific combination of functional groups and its structural configuration. The presence of the furan ring, sulfonamide group, and quaternary ammonium ion in a single molecule provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C14H25N2O5S+ |
|---|---|
Peso molecular |
333.43 g/mol |
Nombre IUPAC |
2-[5-(dimethylsulfamoyl)furan-2-carbonyl]oxyethyl-diethyl-methylazanium |
InChI |
InChI=1S/C14H25N2O5S/c1-6-16(5,7-2)10-11-20-14(17)12-8-9-13(21-12)22(18,19)15(3)4/h8-9H,6-7,10-11H2,1-5H3/q+1 |
Clave InChI |
NXIJQFBWSOQENM-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](C)(CC)CCOC(=O)C1=CC=C(O1)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B11643862.png)
![3-[3-(Dipropylamino)-2-hydroxypropyl]-1-({3-[3-(dipropylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B11643865.png)


![Ethyl 3-[(8-methoxy-2-methylquinolin-4-yl)amino]benzoate](/img/structure/B11643877.png)
![2-[(4-Methylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B11643879.png)
![Ethyl 6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11643885.png)
![(7Z)-7-(4-methoxybenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11643891.png)


![(2E)-2-[(E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-5-(prop-2-EN-1-YL)-1,3-thiazolidin-4-one](/img/structure/B11643907.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11643909.png)
![N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B11643912.png)
![N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B11643923.png)
